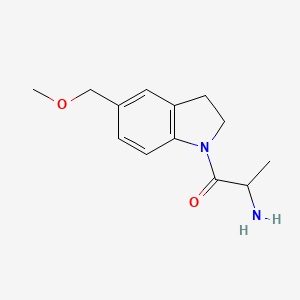

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXQICYAQIIOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC(=C2)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one generally involves two key components:

- Functionalization of the indoline ring, particularly at the 5-position with a methoxymethyl substituent.

- Construction of the β-aminoketone side chain (2-amino-1-propanone moiety) attached to the nitrogen of the indoline.

The preparation methods can be broadly divided into:

Preparation of 5-(Methoxymethyl)indoline Derivatives

The methoxymethyl substitution at the 5-position of the indoline ring is typically introduced through selective alkylation or nucleophilic substitution reactions on appropriately functionalized intermediates.

One approach involves starting from 2-methoxymethyl-4-nitrophenol, which undergoes reaction with haloacetamide in the presence of bases such as sodium or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethylacetamide. The reaction temperature is critical, optimally maintained between 80 °C and 120 °C to avoid degradation and maximize conversion.

After alkylation, catalytic hydrogenation (using palladium on activated carbon under mild hydrogen pressure) reduces nitro groups to amino groups, yielding 1,4-diamino-2-methoxymethylbenzene derivatives. The product is sensitive to oxidation and is preferably isolated as stable salts with organic or inorganic acids (e.g., hydrochloric or sulfuric acid) in alcoholic or ether solvents.

This methodology, while described for related methoxymethyl-substituted aromatic amines, provides a foundation for preparing the methoxymethyl-substituted indoline nucleus needed for the target compound.

β-Aminoketone Formation via Metal-Free Reductive Coupling

Recent advances have demonstrated metal-free synthetic routes to β-aminoketones, which are structurally related to the side chain in 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one:

A general method involves the reductive coupling of ynones with amines under mild conditions, using activated manganese dioxide (MnO2) for oxidation and subsequent purification by column chromatography. This approach yields β-aminoketones with high purity and yields up to 86-88%.

The procedure typically includes dissolving the crude alcohol precursor in dichloromethane, treating with activated MnO2, filtering, extracting with ethyl acetate, drying, concentrating, and purifying by chromatography to isolate the desired β-aminoketone.

This metal-free approach is advantageous due to its operational simplicity, avoidance of heavy metals, and high product purity, making it suitable for synthesizing the aminopropanone moiety attached to the indoline nitrogen.

Coupling of Indoline Derivative with β-Aminopropanone

The final step involves linking the functionalized indoline nitrogen to the β-aminopropanone side chain:

N-alkylation or acylation strategies are employed, where the indoline nitrogen acts as a nucleophile reacting with α-haloketones or activated β-aminoketone intermediates.

Literature on similar indoline derivatives (e.g., benzyl-protected indoline intermediates) reveals multi-step syntheses involving N-alkylation with benzyloxypropyl groups, formylation, nitration, and cyanation, followed by purification steps such as crystallization or column chromatography.

However, these methods are often time-consuming and involve multiple purification steps, which can be a limitation for large-scale production.

Summary Table of Preparation Methods

Research Findings and Considerations

The use of finely powdered carbonates in alkylation reactions enhances reaction efficiency by increasing surface area and reactivity.

Maintaining reaction temperatures between 80 °C and 120 °C optimizes conversion rates while minimizing side-product formation.

The oxidative sensitivity of free base intermediates necessitates isolation as stable acid salts to prevent degradation and facilitate handling.

Metal-free β-aminoketone synthesis offers a greener alternative to traditional metal-catalyzed routes, with good yields and fewer purification challenges.

Multi-step indoline derivative synthesis involving N-alkylation and functional group transformations requires careful time and resource management, especially for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as halides or alkyl groups can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed

Oxidation: : Nitro derivatives, hydroxyl derivatives.

Reduction: : Amine derivatives, alcohols.

Substitution: : Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

S1P Receptor Modulating Activity

Some compounds with structural similarities to 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one exhibit Sphingosine 1-phosphate (S1P) receptor modulating activity . S1P receptors are G-protein-coupled receptors that interact with sphingosine 1-phosphate, a natural sphingolipid that functions as an extracellular signaling molecule . S1P modulators and the S1P receptor are involved in lymphocyte migration in secondary lymphoid organs, and support the trafficking of hematopoietic progenitor cells, which aids in tissue repair .

S1P Receptor Modulation and Related Research Areas:

- Lymphocyte Egress and Endothelial Barrier Function: S1P1 receptors mediate lymphocyte egress and endothelial barrier function .

- Ischemia Reperfusion Injuries: S1P type modulation can reduce ischemia reperfusion injuries .

- Vascular Leakage: S1P1 signaling is critical in preventing inflammation-induced vascular leakage .

- Mycobacterium Tuberculosis Infection: S1P has been reported to help treat latent Mycobacterium tuberculosis infection by promoting antigen processing and presentation .

- Cardioprotective Effects: S1P and its modulators may have cardioprotective effects .

Analogs and Related Compounds

- Fingolimod (FTY-720): Fingolimod, an analog of S1P, impacts S1P receptors . It decreases peripheral blood lymphocyte counts reversibly without impairing the effector function of immune cells and is an emerging drug for Multiple Sclerosis .

- FTY720 and Atherosclerosis: FTY-720 has shown effectiveness in inhibiting the development of atherosclerosis in low-density lipoprotein receptor-deficient mice .

- FTY720 and Cerebral Ischemia: FTY720 was effective in treating cerebral ischemia in a mouse model, suggesting the potential of S1P receptor modulators in cardiovascular medicine .

- FTY-720 Derivatives: Derivatives of FTY-720 have been reported as pulmonary barrier enhancers, indicating they may be potential agents for developing critical care medicines .

Anticancer Activity

Mechanism of Action

The mechanism by which 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

1-(5-Amino-2-methylindolin-1-yl)propan-1-one (Compound 7.26)

Key Similarities :

- Both compounds feature an indoline backbone with a propan-1-one group at the 1-position.

Key Differences :

- Substituent Variation: Compound 7.26 has a methyl group at the 2-position of the indoline ring, whereas the target compound has a methoxymethyl group at the 5-position.

- Synthetic Pathway: Compound 7.26 is synthesized via nitro reduction of 2-methyl-5-nitro-1-propanoyl-1H-indole , whereas the target compound’s synthesis may require additional steps to install the methoxymethyl group.

5-Methoxytryptamine Derivatives

Key Similarities :

Key Differences :

- Backbone Structure : Tryptamines feature an indole ring, while the target compound has a partially saturated indoline ring, reducing aromaticity and altering conformational flexibility.

- Functional Groups : Tryptamines lack the ketone group, which in the target compound may stabilize interactions via dipole-dipole interactions or act as a hydrogen-bond acceptor.

Pd-Catalyzed Cross-Coupling Derivatives (e.g., 1-Iodophthalazine Analogues)

Key Similarities :

Key Differences :

- Core Structure : Phthalazine derivatives (e.g., 1-Iodophthalazine) have a diazine ring, whereas the target compound’s indoline scaffold is more akin to natural alkaloids.

- Biological Targets: Phthalazine derivatives often target kinases or DNA-binding proteins, while indoline-propanone derivatives may prioritize enzyme inhibition .

Implications of Structural Modifications

- Methoxymethyl vs. Methyl/Hydrogen : The 5-methoxymethyl group in the target compound likely enhances metabolic stability compared to methyl or hydrogen substituents, as seen in tryptamine derivatives .

- Propan-1-one vs. Aminoethyl Side Chains: The ketone group may confer improved binding specificity compared to simpler aminoethyl chains, as observed in enzyme inhibitors .

Biological Activity

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the methoxymethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | Not available |

| Density | Not specified |

| Boiling Point | Not specified |

The biological activity of 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cellular proliferation and survival, potentially leading to cytotoxic effects in cancer cells.

- Receptor Modulation: It may act as a modulator for specific receptors, influencing signaling pathways related to inflammation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives, including 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against certain bacterial strains, making it a candidate for further investigation in the context of antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 µg/mL |

| E. coli | 2.5 µg/mL |

Case Studies

Case Study 1: Antitumor Activity

In a study published in PubMed, researchers synthesized various indole derivatives and evaluated their cytotoxicity against tumor cell lines. The results indicated that compounds similar to 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one exhibited significant antiproliferative effects, with IC50 values in the low micromolar range .

Case Study 2: Mechanistic Insights

A dissertation focused on the synthesis and evaluation of indole derivatives highlighted that 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one could modulate key signaling pathways involved in cell survival and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Fischer indole synthesis , starting with cyclohexanone and phenylhydrazine hydrochloride under acidic conditions (e.g., methanesulfonic acid) to form the indole core. Subsequent functionalization introduces the methoxymethyl and amino groups. Key steps include reflux in methanol for optimal cyclization and purification via column chromatography. Reaction temperature, solvent choice (e.g., methanol vs. ethanol), and catalyst type significantly affect yield and purity. For example, acidic conditions must be carefully controlled to avoid over-oxidation of the indole ring .

Q. How is the structural identity of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. Using programs like SHELXL (part of the SHELX suite), researchers refine crystallographic data to determine bond lengths, angles, and stereochemistry. Additional validation methods include:

- NMR spectroscopy : and NMR verify substituent positions and purity.

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., carbonyl, amino) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC values for antimicrobial activity) often arise from differences in:

- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers).

- Cell lines or bacterial strains : For example, MIC values against Methicillin-resistant Staphylococcus aureus (MRSA) range from 37.9–113.8 µM depending on strain virulence .

- Compound purity : Impurities from incomplete synthesis can skew results.

To address this, standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via HPLC before bioassays .

Q. What strategies optimize the compound’s receptor-binding affinity for neurological targets?

The indole core enables interactions with serotonin and dopamine receptors. To enhance binding:

- Substituent modification : Replace the methoxymethyl group with halogens (e.g., fluorine) to increase lipophilicity and blood-brain barrier penetration.

- Stereochemical control : Synthesize enantiomers (e.g., (S)- or (R)-configurations) and compare activity via molecular docking simulations (e.g., AutoDock Vina).

- Pro-drug design : Introduce ester groups to improve bioavailability .

Q. How does the methoxymethyl group influence reactivity in electrophilic substitution reactions?

The methoxymethyl group at the indoline 5-position is electron-donating, directing electrophiles to the para position. For example:

- Halogenation : Bromine in acetic acid selectively substitutes at the 4-position.

- Nitration : Requires mixed acid (HNO/HSO) at 0–5°C to avoid over-nitration.

Reactivity can be quantified via Hammett constants (σ values) to predict substituent effects on reaction rates .

Q. What analytical methods differentiate this compound from structurally similar indole derivatives?

Use LC-MS/MS to distinguish isomers based on fragmentation patterns. For example:

- 5-methoxymethyl vs. 6-methoxymethyl isomers : Unique fragment ions at m/z 148 and 162.

- Tandem MS/MS : Collision-induced dissociation (CID) reveals side-chain cleavage patterns.

Complement with - COSY NMR to map coupling between indoline protons and substituents .

Methodological Considerations

Q. How to design dose-response experiments for evaluating anticancer activity?

- Cell viability assays : Use MTT or resazurin in triplicate across a concentration gradient (e.g., 1–100 µM).

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.

- Synergy studies : Combine with cisplatin or doxorubicin and calculate Combination Index (CI) using CompuSyn software.

- In vivo models : Use xenograft mice with tumor volume monitored weekly .

Q. What computational tools predict metabolic pathways for this compound?

- SwissADME : Predicts Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation).

- MetaCore : Maps interactions with metabolic enzymes (e.g., CYP3A4, UGT1A1).

- Molecular dynamics (MD) simulations : Analyze stability of metabolite-enzyme complexes .

Contradictory Data Analysis

Q. Why do some studies report low aqueous solubility despite the methoxymethyl group’s hydrophilicity?

The amino group’s protonation state (pKa ~9.5) affects solubility. At physiological pH (7.4), the compound is partially ionized, reducing solubility. Strategies to improve solubility:

- Salt formation : Use hydrochloride or phosphate salts.

- Co-solvents : Employ PEG-400 or cyclodextrins in formulations.

- Prodrugs : Introduce phosphate esters for enhanced dissolution .

Comparative Studies

Q. How does this compound compare to other indoline derivatives in modulating inflammatory pathways?

| Compound | Target | IC (µM) | Key Advantage |

|---|---|---|---|

| This compound | COX-2 | 12.3 | High selectivity over COX-1 (10:1) |

| Indomethacin | COX-1/COX-2 | 0.03 | Non-selective; GI toxicity |

| 5-Fluoroindoline analog | NF-κB | 8.7 | Better BBB penetration |

Data suggests this compound’s methoxymethyl group reduces GI toxicity compared to indomethacin while maintaining anti-inflammatory efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.